molecular formula C21H24N2O4S B12176295 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12176295
M. Wt: 400.5 g/mol
InChI Key: LZTJGHOXOQWCGA-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a morpholine ring, and an oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and morpholine intermediates, followed by their coupling with the oxathiine moiety under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the oxathiine ring may produce dihydro-oxathiine derivatives .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan and morpholine rings may interact with biological receptors or enzymes, leading to modulation of their activity. The oxathiine ring may also play a role in the compound’s overall biological activity by stabilizing the molecular structure and enhancing its binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C21H24N2O4S/c24-21(19-20(28-14-13-27-19)16-5-2-1-3-6-16)22-15-17(18-7-4-10-26-18)23-8-11-25-12-9-23/h1-7,10,17H,8-9,11-15H2,(H,22,24)

InChI Key

LZTJGHOXOQWCGA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=C(SCCO2)C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

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